molecular formula C19H17N3O2S B2664918 N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide CAS No. 868972-33-2

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide

Cat. No.: B2664918
CAS No.: 868972-33-2
M. Wt: 351.42
InChI Key: UWFXNFXYWLYMGU-UHFFFAOYSA-N
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Description

N-((7-Methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene-2-sulfonamide core linked to a 7-methylimidazo[1,2-a]pyridine moiety via a methylene bridge. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-14-8-9-22-13-17(21-19(22)10-14)12-20-25(23,24)18-7-6-15-4-2-3-5-16(15)11-18/h2-11,13,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFXNFXYWLYMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iodine, TBHP, and various solvents like toluene and ethyl acetate. Major products formed from these reactions include halogenated derivatives and other functionalized imidazo[1,2-a]pyridines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide include positional isomers such as N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide (hereafter referred to as the 8-methyl isomer). Below is a detailed comparison based on available

Structural Differences

  • Target Compound : Methyl group at the 7-position of the imidazo[1,2-a]pyridine ring.
  • 8-Methyl Isomer : Methyl group at the 8-position of the imidazo[1,2-a]pyridine ring .

Stability and Reactivity

  • 8-Methyl Isomer : Emphasizes avoidance of water contact and high temperatures, implying hygroscopic or thermally labile properties .
  • 7-Methyl Isomer: No direct data is available, but the 7-position’s steric environment might reduce susceptibility to hydrolysis or degradation compared to the 8-methyl analog.

Data Table: Key Comparisons

Property 7-Methyl Isomer (Target Compound) 8-Methyl Isomer
Methyl Position 7-position 8-position
Storage Conditions Not explicitly reported Cool, dry, ventilated, light-protected
Safety Precautions Presumed similar to analogs PPE required; avoid inhalation/skin contact
Commercial Availability Unknown Discontinued

Research Implications and Limitations

  • Structural Analysis Tools : Programs like SHELX (e.g., SHELXL, SHELXD) are widely used for small-molecule crystallography and could aid in elucidating the target compound’s conformation and intermolecular interactions .
  • Data Gaps : Direct comparative studies between the 7- and 8-methyl isomers are absent in the provided evidence. Further experimental data on solubility, crystallinity, and biological activity are needed.
  • Safety Extrapolation : The 8-methyl isomer’s stringent handling guidelines suggest that sulfonamide derivatives with imidazo[1,2-a]pyridine moieties may generally require careful handling, regardless of substituent position.

Biological Activity

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered significant attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with a naphthalene sulfonamide. The molecular formula is C16H16N3O2SC_{16}H_{16}N_3O_2S, highlighting its diverse functional groups that may contribute to its biological activity. The synthesis of this compound can be achieved through the reaction of 7-methylimidazo[1,2-a]pyridine with naphthalene sulfonyl chloride:

7 Methylimidazo 1 2 a pyridine Naphthalene Sulfonyl ChlorideN 7 methylimidazo 1 2 a pyridin 2 yl methyl naphthalene 2 sulfonamide\text{7 Methylimidazo 1 2 a pyridine Naphthalene Sulfonyl Chloride}\rightarrow \text{N 7 methylimidazo 1 2 a pyridin 2 yl methyl naphthalene 2 sulfonamide}

Antimicrobial Activity

Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant antimicrobial properties. This compound has shown moderate activity against various pathogenic bacteria and fungi. For instance, it demonstrated effective inhibition against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

The compound exhibits promising anticancer properties by inducing apoptosis and causing cell cycle arrest in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves interaction with specific molecular targets that modulate critical biochemical pathways .

The biological effects of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S phase transition.
  • Antimicrobial Mechanism : The sulfonamide group disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Research Findings and Case Studies

A summary of key studies evaluating the biological activity of this compound is presented in the table below:

StudyFocusFindings
Study AAntimicrobialMIC against E. coli: 0.21 µM; effective against Pseudomonas aeruginosa
Study BAnticancerInduced apoptosis in breast cancer cell lines; significant reduction in cell viability
Study CMechanismIdentified binding interactions with DNA gyrase; potential as a novel antibiotic

Q & A

Basic: What are the key synthetic steps for preparing N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide?

The synthesis involves three primary steps:

Core imidazo[1,2-a]pyridine formation : Cyclization of precursors (e.g., amines and diketones) under reflux conditions to generate the heterocyclic scaffold .

Functionalization : Introduction of the methyl group at the 7-position via alkylation or substitution reactions.

Sulfonamide coupling : Reaction of naphthalene-2-sulfonyl chloride with the methylimidazopyridine intermediate under basic conditions (e.g., pyridine or triethylamine) to form the final sulfonamide bond .
Critical considerations : Monitor reaction intermediates via TLC/HPLC to minimize side products like unreacted sulfonyl chlorides or dimerization by-products .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm regiochemistry of the imidazopyridine core and sulfonamide linkage .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve structural ambiguities, particularly for verifying substituent orientation in the naphthalene ring .
  • HPLC purity analysis (≥95% purity threshold for biological assays) .

Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?

Quantum mechanical methods (e.g., DFT) can model reaction pathways to identify energy barriers and transition states. For example:

  • Reaction path search algorithms (e.g., IRC calculations) predict intermediates and by-products, guiding solvent selection (e.g., DMF vs. THF) .
  • Machine learning models analyze historical reaction data to recommend optimal temperatures, catalysts, or stoichiometric ratios for sulfonamide coupling .
    Case study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing optimization time by 30–50% for similar heterocycles .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Contradictions (e.g., varying IC₅₀ values in enzyme assays) require:

Dose-response revalidation : Ensure consistent assay conditions (pH, temperature, co-solvents like DMSO ≤0.1%) .

Off-target profiling : Use kinase panels or proteome-wide screens to rule out non-specific binding .

Structural analogs comparison : Evaluate activity trends in derivatives (e.g., COX-2 inhibition studies for imidazopyridine sulfonamides ).

Crystallographic data : Correlate target binding modes with activity discrepancies .

Advanced: What strategies improve aqueous solubility of this compound for in vitro studies without compromising activity?

  • Structural modifications : Introduce solubilizing groups (e.g., morpholine or polyethylene glycol) at the naphthalene ring’s 1-position .
  • Co-solvent systems : Use cyclodextrin-based formulations or ionic liquids to enhance dissolution .
  • Salt formation : Convert the sulfonamide to a sodium or potassium salt (tested in similar compounds ).
    Validation : Monitor solubility via dynamic light scattering (DLS) and confirm retention of activity in cell-based assays .

Basic: What are common impurities encountered during synthesis, and how are they mitigated?

  • Unreacted intermediates : Residual imidazopyridine or sulfonyl chloride (detected via HPLC; removed by column chromatography) .
  • Dimerization by-products : Formed during sulfonamide coupling; minimized using excess sulfonyl chloride and low temperatures .
  • Oxidative degradation : Stabilize the final product under inert gas (N₂/Ar) and store at −20°C .

Advanced: How can target engagement be validated in cellular assays for this compound?

  • Cellular thermal shift assays (CETSA) : Measure thermal stabilization of the target protein upon compound binding .
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound to crosslink with the target .
  • Knockdown/rescue experiments : Use siRNA to confirm phenotype reversal upon target suppression .

Basic: What purification methods are recommended for isolating this compound?

  • Flash column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol) .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • Prep-HPLC : For scale-up, use C18 columns with acetonitrile/water + 0.1% TFA .

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